molecular formula C23H25FN4O2S B2852027 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863586-88-3

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide

Cat. No.: B2852027
CAS No.: 863586-88-3
M. Wt: 440.54
InChI Key: RQFLEQZGVBJZBQ-UHFFFAOYSA-N
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Description

“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide” is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also includes a benzenesulfonamide group.


Synthesis Analysis

The synthesis of piperazine derivatives, including structures similar to the compound , often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperazine ring attached to a 2-fluorophenyl group and a pyridin-3-ylethyl group, which is further attached to a benzenesulfonamide group .

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Profile

A study investigated novel benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds demonstrated moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential therapeutic applications in related diseases (Lolak et al., 2020).

Antimicrobial Activity

Another research focused on synthesizing novel benzenesulfonamide derivatives incorporating triazine and pyrimidinyl groups. These compounds were evaluated for their antimicrobial activity against various microbial strains. The study found that certain derivatives exhibited significant antimicrobial activity, highlighting their potential as novel antimicrobial agents (Desai et al., 2016).

Carbonic Anhydrase Inhibitory Activity

Sulfonamide derivatives have been synthesized and tested as inhibitors of human carbonic anhydrases, particularly for isoforms involved in tumor growth. These studies identified compounds with potent inhibitory activity against carbonic anhydrase isoforms, suggesting their potential in pharmacological applications for treating tumors (Congiu et al., 2015).

Anticonvulsant Action and Cognitive Enhancement

Research into benzenesulfonamide derivatives also explored their anticonvulsant activity and potential cognitive enhancement properties. Some derivatives showed effective seizure protection in animal models and potential cognitive benefits, indicating their therapeutic potential in neurological disorders (Mishra et al., 2017).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2S/c24-21-10-4-5-11-22(21)27-13-15-28(16-14-27)23(19-7-6-12-25-17-19)18-26-31(29,30)20-8-2-1-3-9-20/h1-12,17,23,26H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFLEQZGVBJZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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